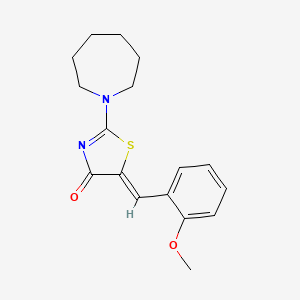

3-(1-氮杂环戊基)-4-氯-1-环己基-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

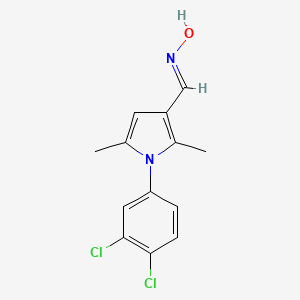

The compound "3-(1-azepanyl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione" is part of a broader class of organic compounds known as pyrrole-2,5-diones. These compounds are of significant interest due to their diverse range of biological activities and their applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolo-diones and their derivatives, such as the compound , typically involves condensation reactions, Pictet-Spengler conditions, and cyclization steps. For instance, 3-amino-4-(3-indolyl)pyrrolin-2,5-diones can be condensed with aldehydes and ketones, leading to the formation of related compounds under Pictet-Spengler conditions (Mahboobi et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrrolo-diones is characterized by the presence of a pyrrole ring fused with a dione moiety. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used to elucidate the structure of these compounds, revealing aspects such as planarity, substituent effects, and intramolecular interactions. A study on related pyrrolo-diones demonstrated the utility of these analytical techniques in understanding the structural characteristics of these molecules (Fujii et al., 2002).

Chemical Reactions and Properties

Pyrrolo-diones undergo various chemical reactions, including cycloadditions, acylation, and nucleophilic substitutions. The reactivity of these compounds is influenced by their electronic structure and the presence of substituents, which can lead to a wide range of derivatives with diverse properties. For example, the cycloaddition reaction of pyrrol-2,3-diones with diazomethane has been explored to synthesize novel heterocycles (El-Nabi, 1997).

Physical Properties Analysis

The physical properties of pyrrolo-diones, such as solubility, melting points, and photoluminescence, are crucial for their application in materials science. These properties can be tailored by modifying the substituents on the pyrrole ring. For instance, the introduction of alkyl or aryl groups can enhance the solubility and photoluminescent properties of these compounds, making them suitable for use in organic electronics and as photoluminescent materials (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolo-diones, including their reactivity and stability, are determined by their electronic structure and the nature of substituents. These compounds exhibit a wide range of reactivities, from participating in cycloaddition reactions to undergoing nucleophilic attack, based on their electron-deficient nature. The acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids is a notable reaction, showcasing the versatility of these compounds in synthetic chemistry (Jones et al., 1990).

科学研究应用

有机合成中的催化剂

一项研究描述了使用二氧化硅键合的 5-正丙基-八氢-嘧啶并[1,2-a]氮杂环戊鎓氯化物作为高效、非均相且可回收的催化剂,用于合成各种有机化合物,包括苯并[b]吡喃、双(苯并[b]吡喃)和螺并吡喃衍生物。该催化剂展示了相关化合物在促进复杂有机反应中的潜在用途 (Hasaninejad 等人,2013 年)。

光致发光材料

另一条研究途径涉及光致发光材料的开发。一项研究探讨了含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯 (DPP) 和 1,4-苯亚甲基单元的 π 共轭聚合物的合成,突出了此类化合物由于其强光致发光和光化学稳定性而在电子应用中的潜力 (Beyerlein & Tieke,2000 年)。

吡咯衍生物的区域选择性合成

研究还集中在通过无催化剂方法区域选择性合成高度官能化的稠合吡咯,展示了相关化合物通过在水-乙醇介质中合成结构多样的吡咯衍生物的多功能性。这一过程强调了该化合物在创建具有潜在药理特性的化合物中的相关性 (Chen 等人,2014 年)。

生物活性分子的开发

与目标化合物密切相关的环己烷-1,3-二酮衍生物作为合成多种生物活性分子的关键前体,包括具有抗菌、抗炎和抗肿瘤特性的分子。这凸显了该化合物在合成治疗相关分子的作用 (Sharma、Kumar 和 Das,2021 年)。

杂环化合物的合成

此外,该化合物在杂环化合物的合成中也有应用,例如环己烷-1,3-二酮与吡啶鎓盐的串联双亲核环化反应,以提供官能化的三环衍生物,这证明了其在创建复杂杂环结构中的效用 (Kiamehr 等人,2013 年)。

属性

IUPAC Name |

3-(azepan-1-yl)-4-chloro-1-cyclohexylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c17-13-14(18-10-6-1-2-7-11-18)16(21)19(15(13)20)12-8-4-3-5-9-12/h12H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBVZHFPOZXSSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-yl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)